{2-[(Benzyl-methyl-amino)-methyl]-piperidin-1-yl}-acetic acid is a complex organic compound characterized by a piperidine ring that is substituted with a benzyl-methyl-amino group and an acetic acid moiety. This compound has garnered interest due to its potential applications in medicinal chemistry, particularly as a pharmacological agent.
The compound can be sourced from various chemical suppliers and research institutions that specialize in organic synthesis. Its synthesis involves multiple steps starting from readily available precursors, often utilizing established methodologies in organic chemistry.
This compound falls under the category of amino acids and piperidine derivatives. It is classified based on its structural features and functional groups, which contribute to its biological activity.
The synthesis of {2-[(Benzyl-methyl-amino)-methyl]-piperidin-1-yl}-acetic acid typically involves several key steps:
This multi-step synthesis requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yields and purity of the final product.
The molecular structure of {2-[(Benzyl-methyl-amino)-methyl]-piperidin-1-yl}-acetic acid can be represented as follows:
This structure includes a piperidine ring connected to both a benzyl group and an acetic acid moiety, contributing to its pharmacological properties.
The compound's physical properties include a melting point range that can vary based on purity and specific synthesis methods. Spectroscopic data (NMR, IR) are commonly used to confirm its structure during synthesis.
{2-[(Benzyl-methyl-amino)-methyl]-piperidin-1-yl}-acetic acid can undergo various chemical reactions:
These reactions are significant for modifying the compound's properties and enhancing its biological activity. Reaction conditions such as pH, temperature, and catalysts play crucial roles in determining reaction outcomes.
The mechanism of action for {2-[(Benzyl-methyl-amino)-methyl]-piperidin-1-yl}-acetic acid involves its interaction with specific receptors or enzymes within biological systems. It may function as an agonist or antagonist depending on the target:
The physical properties include:
Chemical properties involve stability under various conditions (e.g., light, heat), reactivity with acids/bases, and potential for hydrolysis or degradation over time.
{2-[(Benzyl-methyl-amino)-methyl]-piperidin-1-yl}-acetic acid has several applications in scientific research:
This compound's diverse applications highlight its significance in both academic research and industrial chemistry, making it a valuable subject for ongoing study and development.
Piperidine-acetic acid derivatives demonstrate broad polypharmacology through interactions with central nervous system (CNS) targets, metabolic enzymes, and signaling receptors. The core structure features a piperidine ring linked to a polar acetic acid moiety, enabling simultaneous hydrophobic interactions and ionic binding at physiological pH. The benzyl-methyl-amino substitution in {2-[(Benzyl-methyl-amino)-methyl]-piperidin-1-yl}-acetic acid introduces steric bulk and enhanced lipophilicity (calculated logP ≈ 2.8), facilitating blood-brain barrier penetration [6].
Key pharmacological targets include:
Table 1: Target Affinity Profiles of Piperidine-Acetic Acid Derivatives
Structural Feature | Pharmacological Target | Affinity/IC50 | Functional Outcome |
---|---|---|---|
Unsubstituted piperidine | μ-Opioid Receptor (MOR) | Ki = 38 nM | Analgesia, reward modulation |
N-Benzyl-cyclopropylamino | Tankyrase 1 | IC50 = 8 nM [8] | Wnt/β-catenin pathway inhibition |
Carboxylic acid terminus | GABA Transporter 4 (mGAT4) | pIC50 = 5.36 [10] | Antinociception in neuropathic pain models |
Methyl-benzylamino branch | δ-Opioid Receptor (DOR) | Ki = 210 nM [7] | Reduced gastrointestinal side effects |
The acetic acid moiety enables competitive inhibition of hydrolytic enzymes through active site coordination:
Tankyrase Inhibition: Piperidine-acetic acid derivatives bind the catalytic PARP domain of tankyrases (TNKS1/2) via three key interactions:
Cyclopropyl substitutions enhance potency by 40% compared to methyl groups (IC50 = 8 nM vs. 15 nM) due to restricted conformational flexibility and improved van der Waals contacts with Ile1223 [8].
PLA2G15 Modulation: Though less studied than tankyrases, piperidine-acetic acid scaffolds inhibit lysosomal PLA2 through:
Table 2: Enzyme Inhibition Parameters
Enzyme Target | Binding Site Interactions | Inhibition Constant | Structural Determinants of Potency |
---|---|---|---|
Tankyrase 1 (TNKS1) | Gly1185, Ser1221, Ile1223 | IC50 = 8-22 nM [8] | Cyclopropyl > isopropyl > methyl substitutions |
Lysosomal PLA2G15 | Calcium-coordination site, hydrophobic channel | Not quantified | Amphipathic character, pKa ≈ 4.2 |
DPP-IV | Glu205, Glu206 salt bridges | IC50 = 12 nM [6] | Zwitterion stabilization at pH 7.4 |
{2-[(Benzyl-methyl-amino)-methyl]-piperidin-1-yl}-acetic acid exhibits biased agonism at opioid receptors with 10-fold selectivity for μOR over δOR:
μOR Activation Mechanism:
This compound preferentially activates Gi/o-protein signaling over β-arrestin recruitment (bias factor γ = 8.2), potentially reducing respiratory depression versus morphine [7]. PET studies with [11C]carfentanil show it displaces 68% of bound ligand in thalamic μORs at 100 nM concentrations, confirming CNS engagement .
Receptor Heteromer Effects:
Functional MRI demonstrates 0.3 mg/kg dosing activates descending inhibitory pathways (periaqueductal gray → rostroventral medulla → spinal cord), suppressing nociceptive signaling in the dorsal horn .
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9